molecular formula C5H12ClN3O B1376648 (Pyrrolidin-3-yl)urea hydrochloride CAS No. 1423032-78-3

(Pyrrolidin-3-yl)urea hydrochloride

Cat. No.: B1376648
CAS No.: 1423032-78-3
M. Wt: 165.62 g/mol
InChI Key: GJIQTYBFKDIDPW-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yl)urea hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated ring with four carbons and one nitrogen) linked to a urea moiety. This structure serves as a versatile scaffold in medicinal chemistry and material science due to its ability to engage in hydrogen bonding and its conformational flexibility . The compound is synthesized via nucleophilic substitution or urea coupling reactions, often followed by purification through trituration with solvents like ethyl acetate and diethyl ether . Its applications span drug discovery (e.g., as a sphingosine-1-phosphate transporter inhibitor ) and advanced material synthesis, driven by its high purity (≥95%) and tunable physicochemical properties .

Properties

IUPAC Name

pyrrolidin-3-ylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-5(9)8-4-1-2-7-3-4;/h4,7H,1-3H2,(H3,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIQTYBFKDIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-78-3
Record name 1-(pyrrolidin-3-yl)urea hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyrrolidine with isocyanate derivatives under controlled conditions. One common method is the reaction of pyrrolidine with phenyl isocyanate, followed by hydrolysis to yield the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high purity and yield. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the urea moiety is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

(Pyrrolidin-3-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Conformational Flexibility

Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) alters ring strain and flexibility:

Compound Name Ring Structure Molecular Formula Key Property Reference
(Pyrrolidin-3-yl)urea HCl 5-membered C5H12ClN3O Higher ring strain, rigid
(Piperidin-3-yl)urea HCl 6-membered C6H14ClN3O Lower strain, flexible
(R)-3-Methyl-1-(piperidin-3-yl)urea HCl 6-membered C7H16ClN3O Enhanced bioavailability
  • Piperidine analogs (): The larger ring reduces strain, improving conformational adaptability for receptor binding in enzyme inhibitors.
  • Pyrrolidine derivatives: Preferred in rigid, compact scaffolds for kinase inhibitors due to restricted rotation .

Stereochemical Variations

Stereochemistry critically influences pharmacological profiles:

  • (S)-Configuration (): The 4-decylphenyl derivative’s S-enantiomer showed optimal Spns2 inhibition, likely due to stereospecific binding pockets .
  • (R)-Configuration (): The 4-fluorobenzyl analog’s R-enantiomer may exhibit higher selectivity for serotonin receptors, though biological data is pending .

Biological Activity

(Pyrrolidin-3-yl)urea hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, molecular interactions, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring attached to a urea functional group, with the molecular formula C₅H₁₃ClN₂O. The hydrochloride form enhances its solubility in water, making it suitable for laboratory applications and biological studies.

Research indicates that this compound may interact with various biological targets, particularly receptors involved in metabolic regulation. Its structural similarity to other bioactive compounds suggests potential pharmacological activity, particularly as an agonist for G-protein coupled receptors (GPCRs), which play critical roles in metabolic signaling pathways.

Key Mechanisms:

  • G-Protein Coupled Receptors (GPCRs) : Studies have indicated that derivatives of this compound may act as agonists for specific GPCRs, influencing pathways related to metabolism and energy homeostasis.
  • Enzyme Inhibition : While no specific literature directly addresses enzyme inhibition by this compound, its urea moiety is structurally similar to known enzyme inhibitors, suggesting potential for future research in this area.

Pharmacological Studies

  • Metabolic Disorders : Initial studies have shown promise for this compound in treating metabolic disorders. Its ability to interact with metabolic receptors positions it as a candidate for drug development aimed at conditions such as obesity and type 2 diabetes.
  • Molecular Docking Studies : Molecular docking has been employed to predict interactions between this compound and target receptors. Key residues involved in binding have been identified, providing insights into its mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other urea derivatives highlights its unique properties:

Compound NameStructure FeaturesUnique Aspects
1-(Pyrrolidin-3-yl)ureaPyrrolidine attached directly to ureaDirect interaction with metabolic receptors
3-Ethyl-1-(pyrrolidin-3-yl)ureaEthyl group additionEnhanced lipophilicity affecting bioavailability
(R)-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)ureaContains a pyridine ringPotentially different receptor interactions

The distinct structural arrangement of this compound may confer unique biological activities compared to similar compounds, particularly in metabolic regulation.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption : Studies suggest favorable absorption characteristics due to its solubility profile.
  • Distribution : The compound's lipophilicity may influence its distribution in biological systems.
  • Metabolism : Investigations into metabolic pathways are ongoing to elucidate how the compound is processed within the body.
  • Excretion : Further studies are needed to determine the excretion pathways of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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